molecular formula C14H9BrN2O2 B2549165 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 452967-18-9

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2549165
CAS No.: 452967-18-9
M. Wt: 317.142
InChI Key: RFUPQMNNZGSOKV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound

Scientific Research Applications

Pharmacophore Design and Selective Inhibition

This compound is part of a class of synthetic compounds known for their role in inhibiting the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. A comprehensive review by Scior et al. (2011) discusses the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, including 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid derivatives. These compounds are highlighted for their selective inhibition capabilities, binding to the adenosine triphosphate (ATP) pocket of p38 MAP kinase, and showing promise in the treatment of inflammatory diseases without the adverse effects associated with traditional anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Transformation

Abdurakhmanova et al. (2018) discuss the synthesis and chemical transformations of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives. The review encompasses methods of synthesis and the chemical and biological properties of these compounds, indicating their potential in developing new materials and drugs with diverse functionalities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Optical Sensors and Medicinal Chemistry

Jindal and Kaur (2021) review pyrimidine-based optical sensors, including derivatives of imidazopyridines, highlighting their applications in sensing technologies and their biological and medicinal relevance. This review underlines the functional versatility of imidazopyridine derivatives in creating sensitive and specific sensors for various applications, including biomedical diagnostics (Jindal & Kaur, 2021).

Antimicrobial Agents

Sanapalli et al. (2022) review the role of synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections. This review emphasizes the importance of fused pyridines, including imidazopyridines, in medicinal chemistry for their broad pharmacological activities. The study highlights the structural activity relationships (SAR) and the potential of these compounds in overcoming bacterial resistance, pointing towards the future development of novel antibacterial agents with fewer side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPQMNNZGSOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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